molecular formula C8H12N2O B2763479 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1006453-59-3

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2763479
CAS No.: 1006453-59-3
M. Wt: 152.197
InChI Key: BHBXFMBLZVNXDT-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole ring structure. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The presence of both an isopropyl group and a carbaldehyde functional group on the pyrazole ring makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrazole derivatives with aldehydes under controlled conditions. For instance, the reaction of 3-methyl-1H-pyrazole with isopropyl bromide in the presence of a base, followed by oxidation, can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyrazole ring can also interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-1H-pyrazole-4-carbaldehyde
  • 1-Isopropyl-1H-pyrazole-4-carbaldehyde

Uniqueness: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both an isopropyl group and a carbaldehyde functional group on the pyrazole ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)10-4-8(5-11)7(3)9-10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBXFMBLZVNXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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